

Application Notes and Protocols for Dose-Response Studies of Protostephanine

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Compound of Interest

Compound Name: Protostephanine

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Introduction

Protostephanine, a member of the hasubanan alkaloid family, represents a class of natural products with significant therapeutic potential. Hasubanan alkaloids, isolated from various plant species of the *Stephania* genus, have demonstrated a range of biological activities, including anti-inflammatory, neuroprotective, and cytotoxic effects.^{[1][2]} This guide provides a comprehensive framework for conducting dose-response studies of **Protostephanine**, from initial in vitro screening to more complex in vivo models. The protocols herein are designed to be adaptable, providing a robust starting point for researchers to investigate the pharmacological profile of this promising compound.

The causality behind the experimental choices outlined in this document is grounded in the known biological activities of structurally related hasubanan alkaloids. For instance, several hasubanan alkaloids have been shown to exhibit significant inhibitory effects on the production of pro-inflammatory cytokines such as TNF- α and IL-6.^[2] Others have demonstrated potent cytotoxic activity against various cancer cell lines and have shown affinity for opioid receptors.^[3] These findings suggest that **Protostephanine** may exert its effects through modulation of key signaling pathways involved in inflammation, cell survival, and neurotransmission.

This document is structured to provide not only step-by-step protocols but also the scientific rationale behind them, empowering researchers to make informed decisions and troubleshoot effectively.

PART 1: Foundational In Vitro Dose-Response Studies

The initial assessment of **Protostephanine**'s biological activity should be performed using a panel of in vitro assays to determine its cytotoxic, anti-inflammatory, and neuroprotective potential. These assays are crucial for establishing a preliminary dose-response relationship and identifying the effective concentration range for subsequent, more complex studies.

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a fundamental colorimetric assay to assess cell viability by measuring the metabolic activity of cells.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#) This initial screen is essential to determine the concentration range at which **Protostephanine** is cytotoxic, which will inform the doses used in subsequent non-cytotoxic assays.

Table 1: Example Data Layout for MTT Assay

Protostephanine (µM)	% Cell Viability (Mean ± SD)
0 (Vehicle Control)	100 ± 5.2
0.1	98 ± 4.8
1	95 ± 6.1
10	85 ± 7.3
50	55 ± 8.9
100	20 ± 4.5

Experimental Protocol: MTT Assay[\[4\]](#)[\[6\]](#)[\[7\]](#)

- Cell Seeding: Plate cells (e.g., HeLa, SH-SY5Y, or a relevant cancer cell line) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

- **Compound Treatment:** Prepare a serial dilution of **Protostephanine** in culture medium. It is advisable to start with a broad concentration range (e.g., 0.1 to 100 μ M). Remove the old medium from the cells and add 100 μ L of the **Protostephanine** dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
- **Incubation:** Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.
- **MTT Addition:** After the incubation period, add 10 μ L of MTT solution (5 mg/mL in PBS) to each well.
- **Formazan Formation:** Incubate the plate for another 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
- **Solubilization:** Carefully remove the medium and add 100 μ L of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Read the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of cell viability against the log of **Protostephanine** concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Diagram 1: MTT Assay Workflow



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Caption: Workflow of the MTT cytotoxicity assay.

Anti-Inflammatory Activity: LPS-Induced TNF- α Secretion in Macrophages

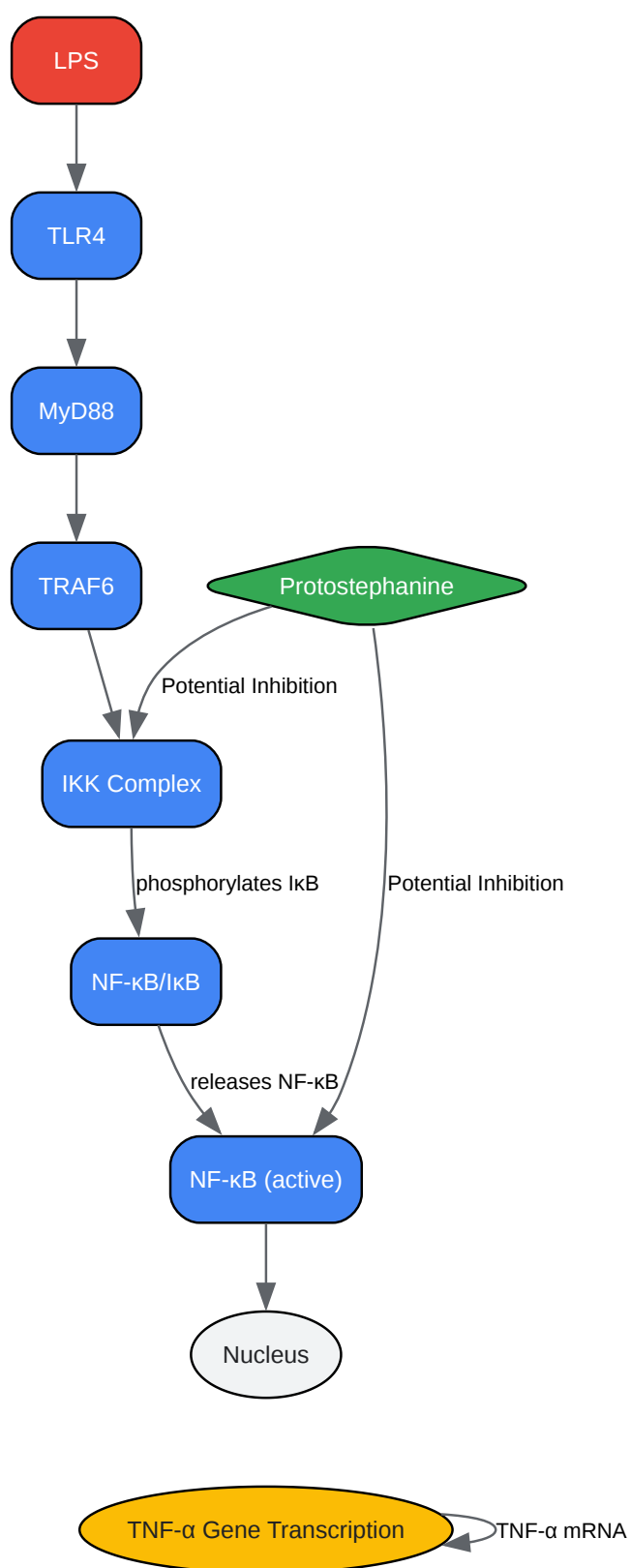
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation.[8][9][10] This assay measures the ability of **Protostephanine** to

inhibit the secretion of the pro-inflammatory cytokine TNF- α from LPS-stimulated macrophages (e.g., RAW 264.7 or primary bone marrow-derived macrophages).[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

Experimental Protocol: LPS-Induced TNF- α Secretion Assay[\[11\]](#)[\[12\]](#)[\[15\]](#)

- Cell Seeding: Plate macrophages in a 24-well plate at a density of 2×10^5 cells/well and allow them to adhere.
- Pre-treatment: Pre-treat the cells with non-cytotoxic concentrations of **Protostephanine** (determined from the MTT assay) for 1 hour.
- LPS Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for 4-6 hours. Include a vehicle control (no **Protostephanine**, with LPS) and a negative control (no LPS).
- Supernatant Collection: Collect the cell culture supernatants.
- TNF- α Measurement: Quantify the amount of TNF- α in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
- Data Analysis: Calculate the percentage of inhibition of TNF- α secretion by **Protostephanine** compared to the LPS-only treated cells. Determine the IC₅₀ value for the inhibition of TNF- α secretion.

Diagram 2: Potential Anti-Inflammatory Signaling Pathway



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Caption: Potential mechanism of **Protostephanine**'s anti-inflammatory action.

Neuroprotective Activity: In Vitro Models of Neuronal Damage

To assess the neuroprotective potential of **Protostephanine**, two common in vitro models are recommended: glutamate-induced excitotoxicity and oxygen-glucose deprivation (OGD).

Excessive glutamate can lead to neuronal cell death, a process known as excitotoxicity, which is implicated in various neurodegenerative diseases.^{[16][17][18][19][20]} The human neuroblastoma cell line SH-SY5Y is a widely used model for these studies.

Experimental Protocol: Glutamate-Induced Excitotoxicity Assay^{[16][17][18][19]}

- Cell Seeding and Differentiation: Plate SH-SY5Y cells and differentiate them into a more neuronal phenotype using retinoic acid for 5-7 days.
- Pre-treatment: Pre-treat the differentiated cells with non-cytotoxic concentrations of **Protostephanine** for 24 hours.
- Glutamate Exposure: Expose the cells to a toxic concentration of glutamate (e.g., 25-50 mM) for another 24 hours. Include a vehicle control and a glutamate-only control.
- Viability Assessment: Assess cell viability using the MTT assay as described in section 1.1.
- Data Analysis: Calculate the percentage of neuroprotection conferred by **Protostephanine** relative to the glutamate-only treated cells.

OGD is an in vitro model that mimics the ischemic conditions of a stroke.^{[21][22][23][24][25]}

Experimental Protocol: OGD Assay^{[21][22][23][24]}

- Cell Culture: Use primary neuronal cultures or a neuronal cell line (e.g., SH-SY5Y).
- OGD Induction: Replace the normal culture medium with a glucose-free medium and place the cells in a hypoxic chamber (e.g., 95% N₂, 5% CO₂) for a defined period (e.g., 2-4 hours).
- Treatment: **Protostephanine** can be added before, during, or after the OGD period to assess its protective effects at different stages of ischemic injury.

- **Reperfusion:** After the OGD period, return the cells to normal culture medium and normoxic conditions for 24 hours to simulate reperfusion.
- **Viability Assessment:** Determine cell viability using the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.
- **Data Analysis:** Calculate the percentage of neuroprotection provided by **Protostephanine** compared to the OGD-only control.

PART 2: In Vivo Dose-Response and Efficacy Studies

Following promising in vitro results, the next logical step is to evaluate the efficacy of **Protostephanine** in animal models. These studies are essential for determining the in vivo dose-response relationship, pharmacokinetic/pharmacodynamic (PK/PD) properties, and overall therapeutic potential.

Anti-Inflammatory Efficacy: Carrageenan-Induced Paw Edema in Rodents

This is a classic and well-characterized model of acute inflammation.^{[26][27][28][29][30]} Carrageenan injection into the paw induces a biphasic inflammatory response, allowing for the evaluation of compounds that inhibit different inflammatory mediators.

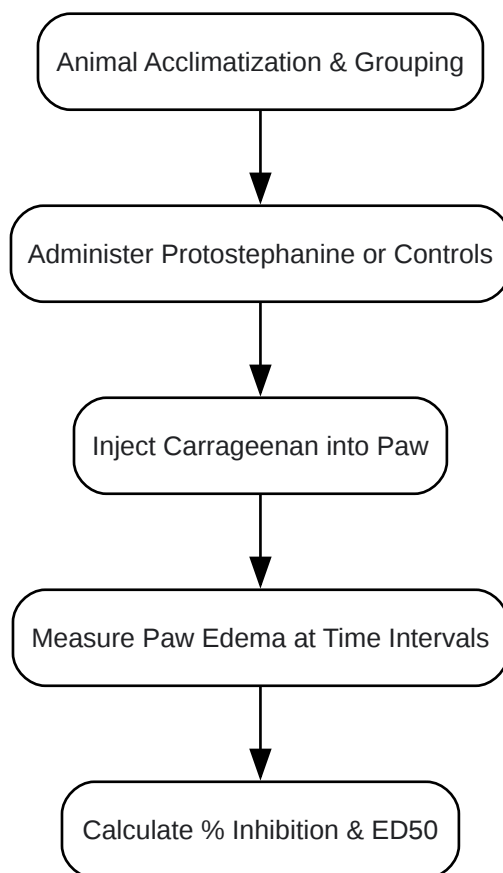
Table 2: Example Data Layout for Carrageenan-Induced Paw Edema

Treatment Group	Dose (mg/kg)	Paw Volume Increase (mL) at 3h (Mean \pm SD)	% Inhibition of Edema
Vehicle Control	-	0.85 \pm 0.12	0
Protostephanine	10	0.62 \pm 0.09	27.1
Protostephanine	30	0.41 \pm 0.07	51.8
Protostephanine	100	0.25 \pm 0.05	70.6
Indomethacin (Positive Control)	10	0.30 \pm 0.06	64.7

Experimental Protocol: Carrageenan-Induced Paw Edema[26][28]

- **Animal Acclimatization:** Acclimatize male Wistar rats or Swiss albino mice for at least one week before the experiment.
- **Grouping and Dosing:** Randomly divide the animals into groups (n=6-8 per group): vehicle control, positive control (e.g., indomethacin, 10 mg/kg), and **Protostephanine** treatment groups at various doses (e.g., 10, 30, 100 mg/kg, administered orally or intraperitoneally).
- **Compound Administration:** Administer the respective treatments 30-60 minutes before carrageenan injection.
- **Inflammation Induction:** Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.
- **Edema Measurement:** Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
- **Data Analysis:** Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle control group. Determine the ED50 (the dose that produces 50% of the maximal effect).

Diagram 3: In Vivo Anti-Inflammatory Workflow



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Caption: Workflow for the carrageenan-induced paw edema model.

Neuroprotective Efficacy: Middle Cerebral Artery Occlusion (MCAO) Model in Rodents

The MCAO model is a widely used and clinically relevant model of focal cerebral ischemia (stroke).^{[31][32][33][34][35]} It allows for the assessment of neuroprotective agents that can reduce infarct volume and improve neurological outcomes.

Experimental Protocol: MCAO Model^{[31][33]}

- **Animal Preparation:** Anesthetize rats or mice and perform surgery to expose the common carotid artery.
- **Occlusion:** Introduce a filament into the internal carotid artery to occlude the origin of the middle cerebral artery. The occlusion can be transient (e.g., 60-90 minutes) followed by

reperfusion, or permanent.

- Treatment: Administer **Protostephanine** at different doses intravenously or intraperitoneally before, during, or after the MCAO procedure.
- Neurological Assessment: Evaluate neurological deficits at 24 hours post-MCAO using a standardized neurological scoring system.
- Infarct Volume Measurement: At the end of the experiment (e.g., 24 or 48 hours), sacrifice the animals, and stain the brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. Quantify the infarct volume.
- Data Analysis: Compare the neurological scores and infarct volumes between the treatment groups and the vehicle control group.

PART 3: Mechanistic Insights and Signaling Pathway Analysis

To understand how **Protostephanine** exerts its biological effects, it is crucial to investigate its impact on relevant signaling pathways. Based on the activities of related hasubanan alkaloids, the following pathways are of particular interest.

- NF- κ B Signaling: As a key regulator of inflammation, the inhibition of NF- κ B activation is a common mechanism for anti-inflammatory drugs. Western blotting can be used to assess the phosphorylation of I κ B α and the nuclear translocation of p65 in LPS-stimulated macrophages treated with **Protostephanine**.
- MAPK Signaling: The mitogen-activated protein kinase (MAPK) pathways (ERK, JNK, and p38) are also involved in inflammation and cell death. The phosphorylation status of these kinases can be analyzed by Western blotting in relevant cell models.
- Opioid Receptor Binding: Given that some hasubanan alkaloids show affinity for opioid receptors, radioligand binding assays can be performed to determine if **Protostephanine** interacts with mu, delta, or kappa opioid receptors.[3]
- Antioxidant Activity: The antioxidant potential of **Protostephanine** can be evaluated using assays that measure its ability to scavenge free radicals or to upregulate the expression of

antioxidant enzymes. One hasubanan alkaloid, (-)-sinoracutine, has shown potent antioxidant activity, suggesting this may be a relevant mechanism for neuroprotection.[36]

Conclusion

The dose-response studies outlined in these application notes provide a comprehensive strategy for characterizing the pharmacological profile of **Protostephanine**. By systematically progressing from in vitro screening to in vivo efficacy models and mechanistic studies, researchers can gain a thorough understanding of its therapeutic potential. It is important to note that while the proposed starting concentrations and doses are based on the known activities of related hasubanan alkaloids, a preliminary broad-range dose-finding study for **Protostephanine** is highly recommended to establish its specific potency. The adaptable nature of these protocols allows for their modification to suit specific research questions and to further elucidate the promising biological activities of this intriguing natural product.

References

- Tasca, C. I., Dal-Cim, T., & Cimarosti, H. (2015). In vitro oxygen-glucose deprivation to study ischemic cell death. *Methods in Molecular Biology*, 1254, 197–210. [Link]
- Inotiv. (n.d.).
- JoVE. (2015). Oxygen-Glucose Deprivation and Reoxygenation as an In Vitro Ischemia-Reperfusion Injury Model for Studying Blood-Brain Barrier Dysfunction. *Journal of Visualized Experiments*. [Link]
- Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model.
- Sakat, S. S., Tupe, S. G., & Juvekar, A. R. (2014). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. *Pharmacology, Biochemistry and Behavior*, 117, 138-146. [Link]
- JoVE. (2014). Video: Oxygen-Glucose Deprivation and Reoxygenation as an In Vitro Ischemia-Reperfusion Injury Model for Studying Blood-Brain Barrier Dysfunction. *Journal of Visualized Experiments*. [Link]
- Tasca, C. I., Dal-Cim, T., & Cimarosti, H. (2015). In vitro oxygen-glucose deprivation to study ischemic cell death. *Methods in Molecular Biology*, 1254, 197-210. [Link]
- Springer Nature Experiments. (2026). Cytotoxicity MTT Assay Protocols and Methods.
- Creative Bioarray. (n.d.). Oxygen Glucose Deprivation Model.
- ResearchGate. (2025). Models of Inflammation: Carrageenan-Induced Paw Edema in the Rat.
- ResearchGate. (n.d.). (a) Experimental protocol for lipopolysaccharide (LPS)-induced systemic inflammation.

- Springer Nature Experiments. (n.d.). MTT Assay Protocol.
- Springer Nature Experiments. (n.d.). Carrageenan-Induced Paw Edema in the Rat and Mouse.
- Bio-protocol. (n.d.). Mouse model of LPS-induced sepsis. Bio-protocol. [Link]
- ResearchGate. (n.d.). (PDF) Mouse Model of Middle Cerebral Artery Occlusion.
- ResearchGate. (n.d.). (a) Experimental protocol. Ischaemic stroke induction by Middle....
- NCBI Bookshelf. (2013). Cell Viability Assays. In Assay Guidance Manual.
- Herson, P. S., & Traystman, R. J. (2011). Modeling Stroke in Mice - Middle Cerebral Artery Occlusion with the Filament Model. *Journal of Visualized Experiments*, (47), 2423. [Link]
- Wang, P., Wu, P., Siegel, M. I., Egan, R. W., & Billah, M. M. (1995). LPS induces apoptosis in macrophages mostly through the autocrine production of TNF- α . *Journal of Immunology*, 155(8), 3949-3956. [Link]
- Scintica. (2022). Reversible Middle Cerebral Artery Occlusion MCAO with an Intraluminal Filament in Mice. YouTube. [Link]
- ScienceDirect. (2014). The Hasubanan and Acutumine Alkaloids. In *The Alkaloids: Chemistry and Biology*. [Link]
- Carroll, A. R., Ngo, A., Quinn, R. J., Redburn, J., & Hooper, J. N. (2010). Hasubanan alkaloids with delta-opioid binding affinity from the aerial parts of *Stephania japonica*.
- National Institutes of Health. (2023). Preclinical models of middle cerebral artery occlusion: new imaging approaches to a classic technique.
- Melior Discovery. (n.d.).
- National Institutes of Health. (2021). Unified divergent strategy towards the total synthesis of the three sub-classes of hasubanan alkaloids.
- Wikipedia. (n.d.). Hasubanan. Wikipedia. [Link]
- Frontiers. (2021). Effect of Endotoxemia Induced by Intraperitoneal Injection of Lipopolysaccharide on the Mg isotopic Composition of Biofluids and Tissues in Mice. *Frontiers*. [Link]
- National Institutes of Health. (n.d.). Regulation of lipopolysaccharide-induced inflammatory response and endotoxemia by β -arrestins.
- ResearchGate. (2025). (PDF) Excitotoxic effects of glutamate on human neuroblastoma SH-SY5Y cell via oxidative damage.
- Sun, Z. W., Zhang, L., Zhu, S. J., Chen, W. C., & Mei, B. (2010). Excitotoxicity effects of glutamate on human neuroblastoma SH-SY5Y cells via oxidative damage. *Neuroscience Bulletin*, 26(1), 8–16. [Link]
- MDPI. (n.d.). Neuroprotective Effects of Neuropeptide Y on Human Neuroblastoma SH-SY5Y Cells in Glutamate Excitotoxicity and ER Stress Conditions. MDPI. [Link]
- ResearchGate. (n.d.). LPS-induced secretion of TNF- α by human mononuclear cells with....

- Sun, Z. W., Zhang, L., Zhu, S. J., Chen, W. C., & Mei, B. (2010). Excitotoxicity effects of glutamate on human neuroblastoma SH-SY5Y cells via oxidative damage. *Neuroscience bulletin*, 26(1), 8–16. [Link]
- Semantic Scholar. (n.d.). Chapter 5 Hasubanan Alkaloids. Semantic Scholar. [Link]
- National Institutes of Health. (2011). Short, Enantioselective Total Syntheses of (–)-8-Demethoxyrunanine and (–)-Cepharatines A, C and D.
- ResearchGate. (n.d.). Glutamate-induced toxicity in SH-SY5Y and BV2 cells is AMPK dependent....
- Liu, H., Liao, W. Q., Lin, R. X., Fan, L., Sun, J., Chen, H. Y., Liu, F., & Yang, A. P. (2022). Hasubanan alkaloids with anti-inflammatory activity from *Stephania longa*. *Natural Product Research*, 36(11), 2800–2805. [Link]
- National Institutes of Health. (2019). Challenge model of TNF α turnover at varying LPS and drug provocations.
- National Institutes of Health. (n.d.). Lipopolysaccharide-Induced Tumor Necrosis Factor Alpha Production by Human Monocytes Involves the Raf-1/MEK1-MEK2/ERK1-ERK2 Pathway.

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Sources

- 1. Redirecting [linkinghub.elsevier.com]
- 2. Hasubanan alkaloids with anti-inflammatory activity from *Stephania longa* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hasubanan alkaloids with delta-opioid binding affinity from the aerial parts of *Stephania japonica* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. meliordiscovery.com [meliordiscovery.com]

- 9. Frontiers | Effect of Endotoxemia Induced by Intraperitoneal Injection of Lipopolysaccharide on the Mg isotopic Composition of Biofluids and Tissues in Mice [frontiersin.org]
- 10. Regulation of lipopolysaccharide-induced inflammatory response and endotoxemia by β -arrestins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 13. researchgate.net [researchgate.net]
- 14. Challenge model of TNF α turnover at varying LPS and drug provocations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Lipopolysaccharide-Induced Tumor Necrosis Factor Alpha Production by Human Monocytes Involves the Raf-1/MEK1-MEK2/ERK1-ERK2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Excitotoxicity effects of glutamate on human neuroblastoma SH-SY5Y cells via oxidative damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Excitotoxicity effects of glutamate on human neuroblastoma SH-SY5Y cells via oxidative damage - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. In Vitro Oxygen-Glucose Deprivation to Study Ischemic Cell Death | Springer Nature Experiments [experiments.springernature.com]
- 22. Oxygen-Glucose Deprivation and Reoxygenation as an In Vitro Ischemia-Reperfusion Injury Model for Studying Blood-Brain Barrier Dysfunction [jove.com]
- 23. Video: Oxygen-Glucose Deprivation and Reoxygenation as an In Vitro Ischemia-Reperfusion Injury Model for Studying Blood-Brain Barrier Dysfunction [jove.com]
- 24. In vitro oxygen-glucose deprivation to study ischemic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
- 26. inotiv.com [inotiv.com]
- 27. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 28. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
- 33. Modeling Stroke in Mice - Middle Cerebral Artery Occlusion with the Filament Model - PMC [pmc.ncbi.nlm.nih.gov]
- 34. youtube.com [youtube.com]
- 35. Preclinical models of middle cerebral artery occlusion: new imaging approaches to a classic technique - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Unified divergent strategy towards the total synthesis of the three sub-classes of hasubanan alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
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